molecular formula I3Na3 B13747763 Trisodium triiodide CAS No. 120471-84-3

Trisodium triiodide

Cat. No.: B13747763
CAS No.: 120471-84-3
M. Wt: 449.6827 g/mol
InChI Key: YFPFNQMIZPDQRR-UHFFFAOYSA-K
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Description

Trisodium triiodide (I3Na3, CAS 120471-84-3) is a chemical compound that serves as a source of the triiodide ion ( I₃⁻ ) in research settings . The triiodide ion is a linear, polyhalogen anion formed by the combination of iodine and iodide, often represented by the equilibrium I₂ + I⁻ ⇌ I₃⁻ . This ion is notably responsible for the classic blue-black color formation in starch-iodine tests, a fundamental reaction used in biochemistry and food science to detect the presence of polysaccharides like starch and glycogen . Beyond analytical applications, the I₃⁻ ion plays a critical role in advanced research areas. It is a key component of the redox couple ( I⁻/I₃⁻ ) in the electrolytes of dye-sensitized solar cells (DSSCs), where it facilitates efficient charge transport and regeneration of the dye . Its electrochemical properties are also exploited in studies for rechargeable batteries and gold leaching processes, where it acts as an oxidizing agent . Furthermore, the triiodide ion exhibits antimicrobial properties and is studied for water disinfection strategies, often immobilized on anion-exchange resins to treat contaminated wastewater . The photochemistry of I₃⁻ is a model system for studying reaction dynamics in the gas phase, solution, and solid state, making it a benchmark for computational relativistic quantum chemistry . This compound is provided For Research Use Only and must be handled by qualified personnel.

Properties

CAS No.

120471-84-3

Molecular Formula

I3Na3

Molecular Weight

449.6827 g/mol

IUPAC Name

trisodium;triiodide

InChI

InChI=1S/3HI.3Na/h3*1H;;;/q;;;3*+1/p-3

InChI Key

YFPFNQMIZPDQRR-UHFFFAOYSA-K

Canonical SMILES

[Na+].[Na+].[Na+].[I-].[I-].[I-]

Origin of Product

United States

Advanced Structural Elucidation and Characterization

Single-Crystal X-ray Diffraction Studies of Sodium Polyiodide Frameworks

In the solid state, sodium iodide (NaI) adopts a rock salt crystal structure where each sodium ion (Na⁺) is octahedrally coordinated to six iodide ions (I⁻). shef.ac.uk The formation of polyiodide networks introduces significant complexity to this picture. The structure of these networks is highly dependent on the size and shape of the counter-cation. wikipedia.org In sodium polyiodide systems, the sodium cation's smaller size influences the resulting framework. While extensive research has been conducted on polyiodides with larger organic cations, the specifics of Na-I coordination in complex polyiodide frameworks like trisodium (B8492382) triiodide are less commonly detailed in readily available literature. However, it is known that in polyiodide salts, the cations play a crucial role in templating the arrangement of the polyiodide chains and networks. wikipedia.orgnih.gov For instance, in the isomorphous structures of n[CA₄·LiI₄] and n[CA₄·NaI₄] (where CA is cyanuric acid), the sodium cation is accommodated within a distorted octahedron of oxygen atoms from the cyanuric acid molecules, while the polyiodide chains are hosted in channels within the crystal lattice. acs.org

The triiodide anion (I₃⁻) is the fundamental building block of many polyiodides. wikipedia.org In solution and in the solid state, the I₃⁻ ion can be symmetric or asymmetric. wikipedia.org The conformation of the triiodide anion within a crystal lattice is influenced by its interactions with the surrounding cations and other polyiodide units. In the presence of large cations, extended polyiodide chains are often formed. researchgate.net While a specific single-crystal structure of Na₃I₃ is not prominently available in the reviewed literature, studies on related polyiodide structures provide insight. For example, in the crystal structure of a complex containing triiodide anions, segregated planes of I₃⁻ and I⁻ can form infinite two-dimensional networks through short interhalogen contacts. rsc.org The triiodide anion itself is generally linear or nearly linear. wikipedia.org

Spectroscopic Probes for Molecular Structure and Bonding Information

Spectroscopic techniques are invaluable for probing the molecular structure, bonding, and dynamics of chemical compounds. They provide information that is complementary to diffraction methods.

Raman spectroscopy is a powerful tool for identifying polyiodide species based on their characteristic vibrational modes. researchgate.netscribd.com The triiodide ion (I₃⁻) exhibits a strong Raman signal corresponding to its symmetric stretching vibration (ν₁) typically found around 110 cm⁻¹. scribd.com An antisymmetric stretching mode (ν₃) also exists but may be inactive or weak in the Raman spectrum depending on the symmetry of the ion. scribd.com The presence and positions of these bands can confirm the existence of triiodide ions and provide information about their symmetry. For example, a symmetric I₃⁻ ion will have a single strong ν₁ band, while an asymmetric I₃⁻ may show shifts or splitting of this band. researchgate.netscribd.com In studies of polyiodide systems, Raman spectroscopy has been used to identify various species, including I₃⁻ and pentaiodide (I₅⁻), by their distinct vibrational frequencies. researchgate.net

Table 1: Representative Raman Bands for Polyiodide Species

Polyiodide SpeciesVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Triiodide (I₃⁻)Symmetric Stretch (ν₁)~110 scribd.com
Triiodide (I₃⁻)Antisymmetric Stretch (ν₃)~145 scribd.com
Pentaiodide (I₅⁻)Stretching Modes~150-172 scribd.com

X-ray Absorption Fine Structure (XAFS) is a technique that provides information about the local atomic environment around a specific element. researchgate.netoup.com By analyzing the fine structure in the X-ray absorption spectrum at the iodine K-edge, one can determine I-I bond distances and coordination numbers in polyiodide species. researchgate.netyamanashi.ac.jp This method is particularly useful for studying disordered or non-crystalline materials but also provides valuable data for crystalline systems. researchgate.net XAFS studies on solutions containing triiodide ions have shown that the I-I bond distances and Debye-Waller factors (a measure of atomic vibrational disorder) are influenced by the solvent. yamanashi.ac.jpresearchgate.net For instance, in protic solvents, the triiodide anion tends to be more asymmetric. wikipedia.orgresearchgate.net In studies of iodine-doped polymers, XAFS has been instrumental in identifying the presence of triiodide and higher polyiodides like pentaiodide based on the average I-I distances. researchgate.netoup.com

Table 2: Iodine-Iodine Bond Distances Determined by XAFS

SystemPolyiodide SpeciesAverage I-I Distance (Å)Reference
Iodine-doped poly(octylthiophene) (low doping)Triiodide (I₃⁻)~2.9 researchgate.net
Iodine-doped poly(octylthiophene) (high doping)Pentaiodide (I₅⁻)~2.73 researchgate.net
Triiodide ion in various organic solventsTriiodide (I₃⁻)2.88 - 2.92 researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure and dynamics of molecules in both solution and the solid state. wikipedia.orgyoutube.com For trisodium triiodide, ²³Na NMR can provide insights into the environment of the sodium cations and their interactions with the triiodide anions. pascal-man.comresearchgate.net In the solid state, the NMR signal of a quadrupolar nucleus like ²³Na is sensitive to the local symmetry and electric field gradient at the nucleus. wikipedia.org This can be used to distinguish between different sodium environments within the crystal lattice. researchgate.net In solution, changes in the ²³Na chemical shift and relaxation times can indicate the formation of ion pairs or complexes and provide information about the dynamics of cation-anion interactions. nih.govnih.gov While specific ²³Na NMR studies on this compound are not extensively documented in the searched literature, the principles of the technique are widely applied to study sodium-containing materials and cation-anion interactions in various systems. ceric-eric.euresearchgate.net

Gas-Phase Electron Diffraction and Mass Spectrometric Approaches for Cluster Structure

Gas-phase electron diffraction (GED) and mass spectrometry (MS) are powerful complementary techniques for determining the structure and stability of this compound clusters. GED provides information about the geometric arrangement of atoms by analyzing the scattering pattern of an electron beam interacting with the gaseous molecules. wikipedia.orgosti.govaps.org Mass spectrometry, on the other hand, separates these clusters based on their mass-to-charge ratio, revealing their relative abundances and providing clues about their stability and fragmentation pathways. nih.govd-nb.infoosu.eduspectroscopyonline.com

Detailed Research Findings

While direct gas-phase electron diffraction data for this compound (Na₃I₃) is limited, extensive studies on other alkali halide clusters, such as sodium chloride ((NaCl)ₙ), provide a strong basis for understanding its likely structure. cam.ac.ukuel.ac.uk Theoretical calculations, which are often used to complement experimental data, have explored the potential structures of (NaI)ₙ clusters. arxiv.org

For a trimer like this compound, several isomeric forms are possible. Theoretical studies on (NaCl)ₙ clusters have shown that for n=3, both planar ring (D₃h symmetry) and stacked ring/more open structures can exist. cam.ac.ukuel.ac.uk For (NaI)₃, theoretical models suggest that a stacked hexagonal ring structure is a particularly stable configuration. arxiv.org This preference for more open, ring-like structures in smaller clusters can be attributed to the relative sizes of the sodium cation and the iodide anion. cam.ac.uk

Mass spectrometric studies on sodium iodide clusters reveal the presence of "magic numbers," which correspond to exceptionally stable cluster sizes in the gas phase. osu.eduarxiv.org These stable clusters are often observed with higher intensity in the mass spectrum. For cationic sodium iodide clusters of the form Na(NaI)ₙ⁺, magic numbers have been identified at n = 4, 6, 9, and 13. arxiv.org The fragmentation of these clusters, often induced by collision-induced dissociation (CID) or surface-induced dissociation (SID), typically proceeds through the loss of neutral sodium iodide (NaI) units. nih.govosu.edu For instance, studies on doubly charged NaI cluster systems have shown that high-mass clusters predominantly dissociate by losing neutral NaI units, while lower-mass clusters may undergo charge splitting. osu.edu

The combination of GED and MS, often performed synchronously, allows for a comprehensive analysis of the vapor composition and the structures of the species present. mdpi.com

Interactive Data Tables

The following tables summarize the key findings from theoretical and mass spectrometric studies on sodium iodide and related alkali halide clusters.

Table 1: Theoretically Predicted Structures for Small (NaI)ₙ Clusters

ClusterPredicted Stable Structure(s)SymmetryReference
(NaI)₂Planar RhombicD₂h cam.ac.uk
(NaI)₃Stacked Hexagonal Ring- arxiv.org
(NaI)₄Cuboid-like (rocksalt fragment)- arxiv.org
(NaI)₆Hexagonal Prism / Stacked Rings- arxiv.orgtsinghua.edu.cn

Table 2: Common Cluster Series and Fragments Observed in Mass Spectrometry of Sodium Iodide

Cluster Series / FragmentDescriptionSignificanceReference
Na(NaI)ₙ⁺Positively charged clusters with one excess sodium ion.Used to identify "magic number" stabilities. arxiv.orgharvardapparatus.com
I(NaI)ₙ⁻Negatively charged clusters with one excess iodide ion.Provides information on anionic cluster stability. uibk.ac.at
(NaI)ₙNeutral fragments lost during CID/SID.Indicates common fragmentation pathways. nih.govosu.edu
(NaI)ₙNa₂²⁺Doubly charged cluster ions.Studies show dissociation via neutral loss or charge splitting. osu.edu

Theoretical and Computational Investigations of Na₃i₃

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of Na₃I₃ clusters. These methods model the electronic structure and bonding from first principles, offering a detailed view of the forces holding the atoms together.

Ab initio investigations have been conducted on stoichiometric sodium iodide clusters, (NaI)n, including the n=3 species, which corresponds to Na₃I₃. A systematic study using the ab initio Perturbed-Ion (PI) model has explored the potential energy surfaces of these clusters to identify their most stable geometric configurations. researchgate.netnih.gov

For Na₃I₃, theoretical calculations predict that the ground state structure is not a simple fragment of the bulk sodium iodide crystal lattice. Instead, the most energetically favorable configurations are found to be either stacks of hexagonal rings or more open, less compact structures. researchgate.netnih.gov This indicates that at this small cluster size, the forces governing the structure are different from those in the extended solid. The study also calculated the binding energies for these clusters, identifying that clusters with n=4, 6, 9, and 12 are particularly stable, suggesting that Na₃I₃ is relatively less stable than its neighboring larger clusters. researchgate.netnih.gov

The energetics of these clusters are crucial for understanding their abundance and potential role in larger systems. The calculated binding energies allow for a ranking of the stability of different isomers and stoichiometries.

Cluster (NaI)nPredicted Ground State GeometryRelative Stability
(NaI)₃ / Na₃I₃ Stack of hexagonal rings or open structuresLess stable than n=4, 6, 9, 12
(NaI)₄ More stableNot specified
(NaI)₆ More stableNot specified
(NaI)₉ More stableNot specified
(NaI)₁₂ More stableNot specified

This table summarizes findings from ab initio studies on the stability of (NaI)n clusters. researchgate.netnih.gov

The bonding in Na₃I₃ is complex, involving contributions from ionic and potentially covalent interactions. The triiodide moiety (I₃) is a classic example of a hypervalent species, often described by the three-center, four-electron (3c-4e) bond model. In the context of the neutral Na₃I₃ cluster, the interaction between the three sodium atoms and the triiodide unit is expected to be predominantly ionic. The three sodium atoms would donate their valence electrons to the iodine atoms, resulting in a system that can be conceptualized as three Na⁺ cations interacting with a triiodide anion (I₃⁻).

Molecular Dynamics Simulations of Sodium-Iodide Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of atoms and molecules over time, providing insights into the dynamics of ion clustering and transport phenomena in condensed phases.

MD simulations of sodium iodide (NaI) dissolved in various solvents, such as dimethyl ether, have been performed to investigate the structural and dynamic properties of these solutions. These simulations have shown that as the concentration of NaI increases, ion pairing becomes more prevalent, leading to the formation of larger clusters. youtube.com

Significantly, these simulations have identified the presence of clusters with 3 through 6 ions, and in some cases, the species Na₃I₃ has been explicitly listed as one of the observed clusters in the analysis of these simulations. youtube.commdpi.com This indicates that the Na₃I₃ stoichiometry is a relevant species in the dynamic equilibrium of ion association in these non-aqueous solutions. The formation of such clusters is driven by the electrostatic interactions between the ions, which are mediated by the solvent molecules. The simulations provide a microscopic view of how these clusters form, their typical lifetimes, and their structural characteristics within the liquid environment.

Predictive Modeling of Chemical Reactivity and Thermodynamic Parameters

Predictive modeling of the chemical reactivity and thermodynamic parameters of Na₃I₃ is an area that is not extensively covered in the available literature. However, some thermodynamic information can be gleaned from the computational studies that have been performed.

The ab initio calculations by Aguado et al. provide binding energies for the (NaI)₃ cluster. researchgate.netnih.gov This binding energy is a key thermodynamic parameter that quantifies the stability of the cluster with respect to its constituent atoms or molecules. From these fundamental calculations, it is theoretically possible to derive other thermodynamic parameters, such as the enthalpy and entropy of formation, although these have not been explicitly reported in the reviewed studies.

Predicting the chemical reactivity of Na₃I₃ would involve computational studies of its interactions with other molecules or its decomposition pathways. This could include calculating reaction barriers and identifying transition states for various potential reactions. Such studies would be valuable for understanding the role of Na₃I₃ as a potential intermediate in chemical processes, for instance, in the high-temperature chemistry of metal halide lamps where Na₃I₃ has been observed. researchgate.net However, specific predictive modeling studies on the reactivity of Na₃I₃ are not prominent in the current scientific literature.

Reactivity, Stability, and Transformation Pathways of Na₃i₃

Electrochemical Reactivity and Redox Behavior of Sodium Polyiodides

The electrochemical behavior of sodium polyiodides is centered around the highly reversible redox couple of iodide (I⁻) and triiodide (I₃⁻). This redox activity is the basis for various electrochemical applications, including batteries and dye-sensitized solar cells. dlr.de

The fundamental redox reactions involved are:

Oxidation of iodide to iodine: 2I⁻ ⇌ I₂ + 2e⁻

Formation of triiodide: I₂ + I⁻ ⇌ I₃⁻

Cyclic voltammetry studies of sodium polyiodide solutions typically show distinct oxidation and reduction peaks corresponding to these reactions. The potentials of these peaks can be influenced by factors such as the concentration of the sodium iodide and iodine, the solvent used, and the presence of any additives. mdpi.com

Table 1: Electrochemical Data for a Representative Sodium Polyiodide System

PropertyValueConditions
Formal Potential (E⁰')~0.35 V (vs. NHE)Aqueous solution
Electron Transfer2e⁻ process3I⁻/I₃⁻ couple

Note: The formal potential can vary based on the specific electrolyte composition and experimental conditions. This table provides a generalized value for the iodide/triiodide redox couple.

The redox behavior is not always a simple one-step process. Evidence suggests the formation of radical intermediates, such as the iodine radical (I•), during the electrochemical oxidation of iodide, particularly at high potentials. chemtel.net This indicates a sequential two-electron transfer process. The kinetics of the charge transfer can also be influenced by the electrode material used.

Thermal Stability and Mechanistic Understanding of Decomposition Processes

The primary decomposition pathway for triiodide salts typically involves the loss of molecular iodine (I₂), leaving behind the corresponding metal iodide. mdpi.com This process can be represented by the following general equation:

M(I₃)n → M(I)n + nI₂

For trisodium (B8492382) triiodide, the expected decomposition would be:

Na₃I₃ → 3NaI + I₂

Studies on various organic and inorganic triiodide salts show that the decomposition temperature is influenced by the nature of the cation. mdpi.com In many cases, a melting endotherm is observed before the onset of decomposition. mdpi.com The decomposition of some triiodide salts can occur in multiple steps, with the initial step being the loss of I₂. mdpi.com

It has been noted that the stability of polyiodide complexes can be enhanced through mechanisms like halogen bonding, which can prevent the premature release of iodine. nih.gov

Role as Intermediates in Complex Chemical Reactions

The triiodide ion itself is an intermediate in the formation of polyiodides from iodine and iodide. wikipedia.orgbionity.com The formation of triiodide is a key step in many iodometric titrations, where it forms a deep blue complex with starch, serving as a visual endpoint indicator. chegg.com

Interactions with Diverse Chemical Species and Ligands

The triiodide ion (I₃⁻) can participate in various non-covalent interactions, including hydrogen bonding and anion-π interactions. rsc.orgunifi.it These interactions can lead to the formation of supramolecular assemblies and influence the crystal packing of triiodide salts.

Studies have shown that the protonated forms of certain ligands, such as tetrazine derivatives, can form stable complexes with iodide and triiodide anions in solution and in the solid state. rsc.orgunifi.it In the solid state, the triiodide anion has been observed to adopt both "end-on" and "side-on" interaction modes with the π-system of the ligand. rsc.org The nature of the cation can significantly influence the structure and packing of the triiodide ions, which can range from discrete, isolated ions to infinite chains and networks. wikipedia.org

Advanced Applications and Functional Materials Research

Role in Next-Generation Energy Storage Systems

The unique electrochemical properties of the iodide/triiodide redox couple have positioned sodium triiodide as a significant component in the development of advanced energy storage technologies.

Redox Mediators in Rechargeable Batteries (e.g., Zn-I₂ batteries)

Sodium triiodide plays a crucial role as a component of the redox-active electrolyte in various battery systems, most notably in aqueous zinc-iodine (Zn-I₂) batteries. The energy storage mechanism in these batteries relies on the reversible conversion between iodide (I⁻) and triiodide (I₃⁻). During the charging process, iodide ions are oxidized to form triiodide and subsequently iodine (I₂). During discharge, the reverse process occurs. The presence of sodium ions from dissolved sodium iodide is essential for maintaining charge neutrality within the electrolyte and facilitating the electrochemical reactions at the cathode.

Integration into Photovoltaic Devices and Optoelectronics

In the field of solar energy, iodine-based compounds are fundamental to the fabrication and performance of certain types of photovoltaic cells.

Precursors for Hybrid Organic-Inorganic Perovskite Synthesis

Hybrid organic-inorganic perovskites, a revolutionary class of materials for solar cells, often utilize a chemical structure of AMX₃, where A is an organic cation, M is a metal (like lead), and X is a halide. While methylammonium (B1206745) iodide (CH₃NH₃I) and formamidinium iodide (CH(NH₂)₂I) are the most common iodide sources, the fundamental chemistry involves the iodide ion. Additives containing sodium ions have been explored in perovskite synthesis to enhance performance and stability.

Influence on Perovskite Film Formation and Stability

The introduction of specific alkali metal ions, including sodium, into the perovskite structure can have a significant impact on the material's properties. Although not typically introduced as sodium triiodide, the incorporation of sodium ions can influence the crystallization process of the perovskite film. This can lead to improved film morphology, reduced defects, and consequently, enhanced device efficiency and long-term stability. The presence of different halide compositions, managed through various iodide salts, is a key strategy in tuning the electronic and optical properties of the final perovskite material.

Advanced Materials for Polarization and Optical Applications

The triiodide ion (I₃⁻) itself exhibits strong optical absorption and polarizing properties. When aligned within a polymer matrix, such as polyvinyl alcohol (PVA), it forms the basis of modern polarizers. When light passes through such a film, the oriented triiodide chains selectively absorb light that is polarized parallel to their alignment axis, while allowing light polarized perpendicularly to pass through. This principle is fundamental to a wide range of optical applications, including liquid crystal displays (LCDs). While the cation (like sodium) is secondary to the polarizing function of the triiodide ion, its presence is necessary for the formation of the salt that is used in the manufacturing process.

No Direct Evidence Found for Catalytic Role of Trisodium (B8492382) Triiodide in Specific Chemical Transformations

Despite a thorough review of scientific literature, no specific instances have been identified where the chemical compound Trisodium triiodide (Na₃I₃) itself functions as a catalyst in chemical transformations. The available research does not detail its application in this capacity.

While the triiodide ion (I₃⁻), a key component of this compound, is a known participant in various chemical processes, it is typically described as a reagent or an intermediate within a catalytic cycle, rather than the primary catalytic species. In many documented reactions, triiodide is generated in situ from sources such as molecular iodine (I₂) or the oxidation of iodide salts. Its role is often intertwined with a separate catalyst, such as a transition metal.

Similarly, the broader field of iodine catalysis involves various iodine-containing species, but the specific compound this compound is not cited as a catalyst. Research in this area tends to focus on molecular iodine, hypervalent iodine compounds, or iodide salts in conjunction with an oxidant, where the catalytically active species are generated during the reaction.

Due to the lack of direct research findings on the catalytic applications of this compound, it is not possible to provide detailed information or data tables on its role in specific chemical transformations as per the requested article structure.

Interactions and Environmental Chemistry of Sodium Polyiodides

Cation-Anion Interactions and Their Influence on Structure and Reactivity

The structure and reactivity of sodium polyiodides, including trisodium (B8492382) triiodide, are significantly governed by the interactions between the sodium cations (Na⁺) and the polyiodide anions (Iₓ⁻). The size and charge density of the cation play a crucial role in stabilizing the polyiodide chains in the solid state. researchgate.net Generally, larger cations are known to favor the formation of extended polyiodide chains. researchgate.net

In the case of sodium polyiodides, the sodium cation influences the geometry of the polyiodide anion. This can be seen in the crystal structures of various sodium polyiodide compounds. For instance, in the crystalline structure of n[CA₄·NaI₄], where CA is cyanuric acid, the sodium cations are part of a three-dimensional framework that encapsulates linear, infinite polyiodide chains. acs.org The interaction between the Na⁺ and the polyiodide chain helps to stabilize this specific arrangement. acs.org The nature of these cation-anion interactions can be further elucidated by considering the formation of ionic cocrystals, where the cation's size and coordination preferences dictate the resulting supramolecular architecture. acs.org

The reactivity of polyiodides is also influenced by these interactions. The association between the cation and the polyiodide anion can affect the availability of the polyiodide for chemical reactions. In solution, these interactions can influence the equilibrium between different polyiodide species.

Solvent Effects on Na₃I₃ Formation and Solution Behavior

The formation and behavior of trisodium triiodide in solution are highly dependent on the solvent used. The solvent's properties, such as polarity and Lewis basicity, can significantly impact the stability of the triiodide ion (I₃⁻).

The formation of the triiodide ion from iodide and iodine is an equilibrium process:

I⁻ + I₂ ⇌ I₃⁻

The equilibrium constant for this reaction, known as the formation constant (K_f), is strongly solvent-dependent. researchgate.netresearchgate.net Generally, an increase in solvent polarity can lead to a decrease in the formation constant. This is because more polar solvents can solvate the individual iodide and iodine species more effectively, shifting the equilibrium to the left.

The Lewis basicity of the solvent also plays a critical role. libretexts.org A solvent with high Lewis basicity can interact with iodine, which is a Lewis acid, thereby competing with the iodide ion and reducing the formation of triiodide. libretexts.orgbyjus.com Conversely, solvents with low Lewis basicity are less likely to interfere with the formation of the triiodide ion. The Gutmann donor number (DN) is a quantitative measure of a solvent's Lewis basicity. iaea.org Studies have shown a correlation between the donor number of the solvent and the stability of the triiodide ion. iaea.org For instance, the formation of I₃⁻ is hindered in dimethylsulfoxide (DMSO), a solvent with a high donor number, but not in tetraethylene glycol dimethyl ether, which has a lower donor number. researchgate.net

Table 1: Formation Constants of Triiodide in Various Solvents This table would ideally contain experimentally determined formation constants of I₃⁻ in different solvents, illustrating the impact of solvent properties. However, specific data for Na₃I₃ across a range of solvents is not readily available in the provided search results. The general trend is that K_f increases in the order: water < ethanol (B145695) ≈ PIL < acetonitrile (B52724) ≈ AILs < propylene (B89431) carbonate. researchgate.net

SolventDielectric Constant (ε)Donor Number (DN)Formation Constant (log K_f)
Water80.118.0~2.85
Acetonitrile37.514.1~7.4
Propylene Carbonate64.415.1~6.7
Dimethylformamide (DMF)36.726.6Lower than ACN

Note: The values are approximate and for the I₃⁻ ion in general, as specific comprehensive data for Na₃I₃ was not found.

Spectroscopic techniques such as UV-Vis, Raman, and NMR spectroscopy are powerful tools for studying the solvation shells and the extent of ion-pairing in sodium polyiodide solutions. researchgate.netresearchgate.netmarquette.edu The absorption spectrum of the triiodide ion, which has characteristic peaks in the UV region, can shift depending on the solvent environment, providing information about the interactions between the ion and solvent molecules. researchgate.netassumption.edu

Raman spectroscopy can probe the vibrational modes of the I₃⁻ ion. Changes in the vibrational frequencies can indicate the strength of the interaction with the solvent and the presence of different types of ion pairs (contact ion pairs, solvent-shared ion pairs, and solvent-separated ion pairs). marquette.edupku.edu.cn For example, the formation of tight ion pairs between the cation and the triiodide anion can perturb the symmetry of the I₃⁻ ion, leading to changes in its Raman spectrum. marquette.edu

Molecular dynamics simulations complement these experimental techniques by providing a detailed picture of the solvation structure around the ions and the dynamics of ion-pairing. nih.gov These studies have shown that in many salt solutions, there is a significant concentration of various types of ion pairs, and the nature of these pairs is influenced by the properties of both the ions and the solvent. pku.edu.cn

Supramolecular Assemblies and Host-Guest Chemistry Involving Sodium Polyiodides

Sodium polyiodides can participate in the formation of supramolecular assemblies and engage in host-guest chemistry. researchgate.netassumption.edu In these systems, the polyiodide anion is typically encapsulated within a larger host molecule. This encapsulation can stabilize the polyiodide and lead to novel materials with interesting properties. mdpi.com

A well-known example of host-guest chemistry involving polyiodides is their inclusion within cyclodextrins. researchgate.net For instance, α-cyclodextrin can form a host-guest complex with the triiodide ion. researchgate.netnih.gov The hydrophobic cavity of the cyclodextrin (B1172386) provides a suitable environment for the nonpolar iodine atoms of the triiodide ion. This complexation can be studied using techniques like UV-Vis spectrophotometry and NMR. researchgate.net The formation of such inclusion complexes can alter the chemical and physical properties of the polyiodide, such as its reactivity and solubility.

Other macrocyclic hosts, such as cucurbit[n]urils and tetra-azacyclophanes, have also been shown to encapsulate polyiodide ions. mdpi.comnih.gov The stability and structure of these host-guest complexes are determined by a combination of factors, including the size and shape of the host's cavity, and non-covalent interactions such as hydrogen bonding and halogen bonding. researchgate.netmdpi.comchinesechemsoc.org The formation of these supramolecular assemblies can be used to control the structure of the resulting material, for example, by directing the formation of specific polyiodide networks. mdpi.com

Phase Behavior and Phase Transitions in Na-I-based Multicomponent Systems

In multicomponent systems, such as those also containing water or organic solvents, the phase behavior becomes even more intricate. researchgate.net The presence of a third component can significantly alter the solubilities of sodium iodide and iodine and can lead to the formation of new solid phases. The study of these phase diagrams is crucial for understanding and controlling the crystallization of sodium polyiodides from solution. Phase transitions in these systems can be driven by changes in temperature, pressure, or composition. osti.govdiva-portal.orgaps.orgdiva-portal.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Tailored Na₃I₃ Structures and Complexes

The synthesis of pure, well-defined trisodium (B8492382) triiodide and its complexes is a critical first step towards a comprehensive understanding of its properties and potential applications. Future research in this area should explore a variety of synthetic methodologies, moving beyond traditional approaches to gain precise control over the stoichiometry, crystal structure, and morphology of Na₃I₃.

One promising avenue is the adaptation of methods used for other alkali metal polyiodides. For instance, the slow volatilization and crystallization of cesium iodide and iodine in an aqueous ethanol (B145695) solution is a known method for preparing cesium triiodide (CsI₃). wikipedia.org A similar approach, reacting sodium iodide (NaI) with a stoichiometric amount of iodine in a suitable solvent system, could be systematically investigated for the synthesis of Na₃I₃. The choice of solvent will be crucial in controlling the solubility of the reactants and the crystallization of the final product.

Mechanochemical synthesis, a solvent-free or low-solvent technique, offers another compelling route. The mechanochemical reaction of alkali metal iodides with other compounds has been shown to produce novel polyiodide-containing ionic cocrystals. acs.org Exploring the direct mechanochemical reaction of sodium iodide with iodine could provide a scalable and environmentally friendly method for producing Na₃I₃ powder.

Solid-state reaction methods, commonly employed for the synthesis of sodium halides and other inorganic materials, should also be considered. rsc.orgresearchgate.netsigmaaldrich.com This could involve the high-temperature reaction of sodium iodide and iodine in a sealed, inert atmosphere to prevent the sublimation of iodine. The parameters of such a reaction, including temperature, pressure, and reaction time, would need to be carefully optimized to yield the desired Na₃I₃ phase.

Furthermore, electrochemical methods, which have been utilized for the preparation of cesium polyiodides, present an intriguing possibility. iaea.org An electrochemical cell with a sodium anode and an iodine-containing cathode could potentially be designed to produce Na₃I₃ under controlled conditions.

A summary of potential synthetic strategies for trisodium triiodide is presented in Table 1.

Synthetic Strategy Description Key Parameters to Investigate Potential Advantages Analogous Research
Solution-Phase CrystallizationReaction of sodium iodide and iodine in a suitable solvent followed by slow evaporation or cooling.Solvent polarity, reactant concentrations, temperature, evaporation rate.Control over crystal size and quality.Synthesis of Cesium Triiodide wikipedia.org
Mechanochemical SynthesisGrinding or milling of solid sodium iodide and iodine together.Milling frequency, time, ball-to-powder ratio, use of liquid-assisted grinding.Solvent-free, scalable, potential for novel phases.Mechanochemical synthesis of polyiodide cocrystals acs.org
Solid-State ReactionHigh-temperature reaction of solid reactants in an inert atmosphere.Reaction temperature, pressure, duration, stoichiometry of reactants.Potential for high purity and yield.Synthesis of sodium halides rsc.orgresearchgate.netsigmaaldrich.com
Electrochemical SynthesisElectrolysis using a sodium anode and an iodine-based cathode in a suitable electrolyte.Current density, electrolyte composition, cell design.Precise control over stoichiometry and product formation.Electrochemical preparation of cesium polyiodide iaea.org

Application of In Situ Characterization Techniques for Dynamic Processes and Reaction Monitoring

To gain a deeper understanding of the formation, stability, and reactivity of this compound, the application of advanced in situ characterization techniques is indispensable. These techniques allow for the real-time observation of chemical and physical changes as they occur, providing invaluable insights that are often missed by ex situ methods.

UV-Visible (UV-Vis) Spectroscopy is a fundamental tool for monitoring reactions involving the triiodide ion (I₃⁻), which has characteristic absorption peaks. nih.govresearchgate.netresearchgate.net In situ UV-Vis spectroscopy can be employed to monitor the formation of the triiodide species during the synthesis of Na₃I₃ in solution, allowing for the determination of reaction kinetics and equilibrium constants.

Raman Spectroscopy is another powerful technique for studying polyiodides. In situ Raman spectroscopy has been successfully used to observe the formation of I₃⁻ and pentaiodide (I₅⁻) ions in real-time within nanoporous carbon electrodes. nih.gov This technique could be applied to monitor the vibrational modes of the triiodide units within Na₃I₃ during its synthesis or in response to external stimuli such as temperature or pressure, providing information about its structural integrity and phase transitions.

X-ray Diffraction (XRD) and Small-Angle/Wide-Angle X-ray Scattering (SAXS/WAXS) offer structural information during dynamic processes. In situ XRD can track the evolution of crystalline phases during the solid-state synthesis of Na₃I₃, ensuring the formation of the desired product and identifying any intermediate or side products. In situ SAXS/WAXS can provide information on the formation and arrangement of polyiodide species at the nanoscale, which is particularly relevant for understanding the behavior of Na₃I₃ in composite materials or at interfaces. nih.gov

In situ optical microscopy and other spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy have been used to characterize the formation of dynamic interlayers involving polyiodides in battery systems. researchgate.net Similar approaches could be used to visualize the growth of Na₃I₃ crystals or to study its interaction with other materials in real-time.

A summary of applicable in situ characterization techniques is provided in Table 2.

Technique Information Provided Application to Na₃I₃ Research Analogous Research
UV-Visible SpectroscopyConcentration and electronic transitions of triiodide ions in solution.Monitoring reaction kinetics and equilibrium of Na₃I₃ synthesis in solution.Detection of triiodide in various chemical reactions nih.govresearchgate.netresearchgate.net
Raman SpectroscopyVibrational modes of polyiodide species.Real-time monitoring of Na₃I₃ formation and structural changes.In situ study of polyiodide formation in supercapacitors nih.gov
X-ray Diffraction (XRD)Crystalline structure and phase evolution.Monitoring solid-state synthesis and phase transitions of Na₃I₃.In situ characterization of battery electrode materials researchgate.net
SAXS/WAXSNanoscale structure and ordering.Investigating the formation of Na₃I₃ in confined spaces or composites.In situ analysis of iodine species in nanoporous carbons nih.gov
Optical Microscopy/FTIRMorphology and chemical bonding changes.Visualizing crystal growth and studying interfacial reactions of Na₃I₃.In situ characterization of polyiodide interlayers in batteries researchgate.net

Advancements in Computational Modeling for Predicting Complex Interactions and Properties

Computational modeling, particularly using Density Functional Theory (DFT) and molecular dynamics (MD) simulations, is a powerful tool for predicting the structural, electronic, and dynamic properties of materials. Given the limited experimental data on this compound, computational studies can provide crucial initial insights and guide future experimental work.

Density Functional Theory (DFT) can be used to predict the stable crystal structure of Na₃I₃, its electronic band structure, and its optical properties. DFT calculations have been successfully applied to study the properties of sodium iodide (NaI) and other sodium-containing compounds. mdpi.comgsconlinepress.comgsconlinepress.comresearchgate.net By performing DFT calculations on various possible structural arrangements of Na₃I₃, the most energetically favorable structure can be identified. Furthermore, these calculations can elucidate the nature of the chemical bonding between the sodium and triiodide ions.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of Na₃I₃, particularly in solution or in the molten state. MD simulations have been used to investigate ion aggregation and transport in alkali metal iodide-based polymer electrolytes. aimspress.comaimspress.com For Na₃I₃, MD simulations could predict its solubility in different solvents, the coordination environment of the sodium and triiodide ions, and the diffusion coefficients of the ions, which is important for electrochemical applications.

First-principles calculations can be used to investigate the fundamental interactions at the atomic level. Such calculations have been used to understand the adsorption of polyiodides on carbon materials in sodium-iodine batteries. researchgate.net For Na₃I₃, first-principles calculations could be used to model its interaction with electrode materials or to understand its stability at interfaces in solid-state devices.

A summary of computational modeling approaches for Na₃I₃ is presented in Table 3.

Modeling Technique Predicted Properties Application to Na₃I₃ Research Analogous Research
Density Functional Theory (DFT)Crystal structure, electronic band structure, optical properties, bonding analysis.Predicting the fundamental properties of Na₃I₃ and guiding synthesis.DFT studies on NaI and other sodium compounds mdpi.comgsconlinepress.comgsconlinepress.com
Molecular Dynamics (MD)Solubility, ion coordination, diffusion coefficients, structural dynamics.Understanding the behavior of Na₃I₃ in solution and in electrolytes.MD simulations of alkali metal iodides in polymers aimspress.comaimspress.com
First-Principles CalculationsAdsorption energies, interfacial stability, reaction mechanisms.Investigating the performance of Na₃I₃ in electrochemical devices.Calculations on polyiodide adsorption in Na-ion batteries researchgate.net

Exploration of New Functional Materials and Advanced Device Architectures Utilizing Na₃I₃ Components

The unique properties of the triiodide ion, combined with the abundance and low cost of sodium, suggest that this compound could be a valuable component in a range of functional materials and advanced devices, particularly in the field of energy storage.

A significant area of exploration is the use of sodium-iodine (Na-I) batteries . Research into Na-I batteries is emerging, with studies demonstrating the potential of using sodium iodide (NaI) as a cathode material. osti.govosti.govresearchgate.net The electrochemistry of these batteries involves the reversible conversion between iodide, iodine, and polyiodides. researchgate.netfraunhofer.de this compound could potentially serve as a pre-lithiated-like cathode material, offering a high initial concentration of the active triiodide species. Further research is needed to synthesize Na₃I₃-based composite electrodes and to evaluate their electrochemical performance, including their specific capacity, rate capability, and cycling stability.

The development of halide solid-state electrolytes for all-solid-state batteries is another promising direction. Sodium-based halide electrolytes are being investigated for their potential to enable safer and more energy-dense batteries. rsc.orgcip.com.cnpku.edu.cn While research has focused on chlorides and bromides, the inclusion of iodide and the formation of polyiodide structures within the solid electrolyte could enhance ionic conductivity. The properties of Na₃I₃ as a solid electrolyte or as a component in a composite solid electrolyte warrant investigation.

The broader field of polyiodide-based electronic materials also presents opportunities for Na₃I₃. Polyiodide networks are known to exhibit interesting electronic properties, and their assembly can be influenced by the choice of cation. nih.govresearchgate.net The use of sodium as the cation in these networks could lead to new materials with tailored electronic and optical properties for applications in sensors, thermoelectric devices, or other electronic components.

A summary of potential applications for Na₃I₃ is provided in Table 4.

Application Area Potential Role of Na₃I₃ Key Research Questions Analogous Research
Sodium-Iodine BatteriesCathode material or cathode additive.Electrochemical performance, cycling stability, reaction mechanisms.Research on NaI cathodes in Na-ion batteries osti.govosti.govresearchgate.net
Solid-State ElectrolytesSolid electrolyte or component in a composite electrolyte.Ionic conductivity, electrochemical stability window, interfacial properties.Development of sodium halide solid-state electrolytes rsc.orgcip.com.cnpku.edu.cn
Electronic MaterialsComponent in polyiodide networks for conducting or semiconducting materials.Electronic and optical properties, structural control of polyiodide networks.Exploration of polyiodide networks for electronic applications nih.govresearchgate.net

Q & A

Q. How can computational modeling be integrated with experimental data to predict the behavior of this compound in novel material applications?

  • Methodological Answer :
  • DFT/MD simulations : Model iodine chain dynamics and sodium ion mobility in crystalline lattices. Validate predictions with experimental XRD and conductivity data .
  • Machine learning : Train models on existing datasets (e.g., thermal decomposition rates, bandgap energies) to screen novel polyiodide compositions .

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